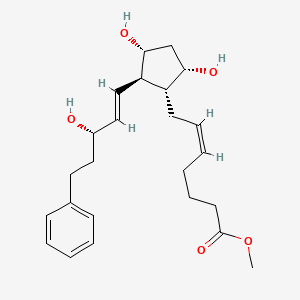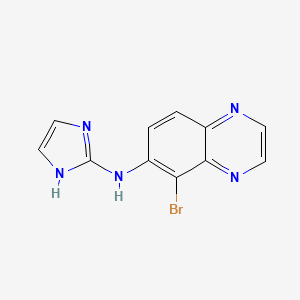
Impureté 3 liée à la fesotérodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 3 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 9-hydroxymethyl tolterodine that is a muscarinic receptor antagonist .
Synthesis Analysis
During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated by using Preparative HPLC and structure was elucidated using mass and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of Fesoterodine Related Impurity 3 is C10H13NO2·HCl . The molecular weight is 179.22 36.46 .Chemical Reactions Analysis
The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies and all the degradation products formed during degradation were separated . A chromatographic separation was achieved by using Waters Symmetry C18, 250 × 4.6 mm, 5 μm column .Physical And Chemical Properties Analysis
The molecular weight of Fesoterodine Related Impurity 3 is 179.22 36.46 . The chemical formula is C10H13NO2·HCl .Applications De Recherche Scientifique
Validation de la méthode
Cette impureté est également essentielle dans les processus de validation des méthodes. La validation garantit que les méthodes analytiques donnent des résultats fiables et cohérents conformes aux normes réglementaires. C’est une étape fondamentale dans le développement et le contrôle de la qualité des médicaments {svg_1}.
Applications de contrôle de la qualité
Dans les laboratoires de contrôle de la qualité, Impureté 3 liée à la fesotérodine sert de référence pour surveiller la présence et la concentration des impuretés lors de la production commerciale de la fesotérodine {svg_2}.
Études de stabilité
Les méthodes indiquant la stabilité impliquent l’utilisation de This compound pour évaluer la stabilité du fumarate de fesotérodine dans diverses conditions. Cela permet de comprendre les voies de dégradation et la durée de conservation du produit pharmaceutique {svg_3}.
Quantification des produits de dégradation
Lors des études de dégradation forcée, This compound est utilisée pour identifier et quantifier les produits de dégradation. Cela est crucial pour évaluer le comportement du médicament en conditions de stress, qui peuvent inclure l’exposition à la lumière, à la chaleur et à l’humidité {svg_4}.
Études pharmacocinétiques
Les impuretés comme This compound peuvent être utilisées dans les études pharmacocinétiques pour comprendre le métabolisme et l’excrétion du principe pharmaceutique actif. Ces informations sont essentielles pour déterminer les régimes posologiques et garantir la sécurité des médicaments {svg_5}.
Mécanisme D'action
Target of Action
The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Biochemical Pathways
The biochemical pathway primarily affected by Fesoterodine Related Impurity 3 involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, Fesoterodine Related Impurity 3 inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .
Pharmacokinetics
After oral administration, Fesoterodine Related Impurity 3 is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine Related Impurity 3 . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .
Result of Action
The molecular and cellular effects of Fesoterodine Related Impurity 3’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of Fesoterodine Related Impurity 3 can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of Fesoterodine Related Impurity 3 may be affected by the conditions under which the drug is stored
Analyse Biochimique
Biochemical Properties
It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that Fesoterodine Related Impurity 3 may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that Fesoterodine Related Impurity 3 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Fesoterodine Related Impurity 3 at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .
Metabolic Pathways
Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that Fesoterodine Related Impurity 3 may be involved in similar metabolic pathways.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 3 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": ["4-Methylbenzylamine", "2-Chloroethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": ["Step 1: React 4-methylbenzylamine with 2-chloroethyl chloroformate in the presence of sodium hydroxide to form the corresponding intermediate.", "Step 2: Quench the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 3: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase and eluent system.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry."] } | |
Numéro CAS |
1435768-96-9 |
Formule moléculaire |
C26H35NO3 |
Poids moléculaire |
409.57 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)






